3-[1-(3-Methoxypropanoyl)piperidin-4-yl]-1-methyl-1-(1-pyridin-3-ylethyl)urea
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Overview
Description
3-[1-(3-Methoxypropanoyl)piperidin-4-yl]-1-methyl-1-(1-pyridin-3-ylethyl)urea is a complex organic compound that features a piperidine ring, a pyridine ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]-1-methyl-1-(1-pyridin-3-ylethyl)urea typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the Methoxypropanoyl Group: This step involves the acylation of the piperidine ring using 3-methoxypropanoic acid or its derivatives under suitable conditions.
Attachment of the Pyridine Ring: This can be done through nucleophilic substitution reactions where the pyridine moiety is introduced.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with isocyanates or carbamates to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-Methoxypropanoyl)piperidin-4-yl]-1-methyl-1-(1-pyridin-3-ylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(3-Methoxypropanoyl)piperidin-4-yl]-1-methyl-1-(1-pyridin-3-ylethyl)urea has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]-1-methyl-1-(1-pyridin-3-ylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidine-based drugs.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine.
Uniqueness
3-[1-(3-Methoxypropanoyl)piperidin-4-yl]-1-methyl-1-(1-pyridin-3-ylethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[1-(3-methoxypropanoyl)piperidin-4-yl]-1-methyl-1-(1-pyridin-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-14(15-5-4-9-19-13-15)21(2)18(24)20-16-6-10-22(11-7-16)17(23)8-12-25-3/h4-5,9,13-14,16H,6-8,10-12H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJNGCZNMQUVTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N(C)C(=O)NC2CCN(CC2)C(=O)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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